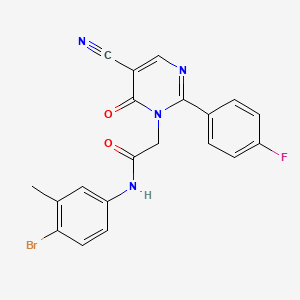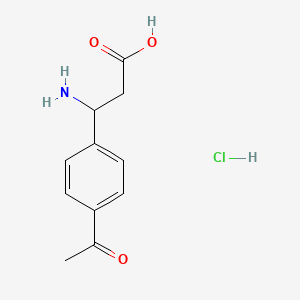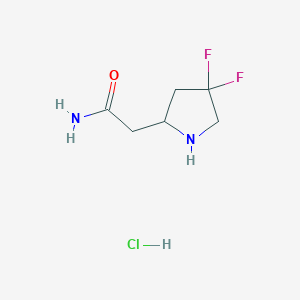![molecular formula C21H12BrClF3NO2 B2708731 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 330190-00-6](/img/structure/B2708731.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It has a molecular weight of 387.06 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found .Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis and spectroscopic characterization of new derivatives, particularly thiourea derivatives showing potential antibiofilm properties against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These derivatives exhibit significant anti-pathogenic activity, which is correlated with the presence of halogen atoms on the thiourea moiety, indicating potential applications in developing novel antimicrobial agents (Carmen Limban et al., 2011).
- Research on benzamides, including compounds with N,N,2-trimethyl-1,2-propane diamine as the amide moiety, demonstrated that analogues like 3,5-trifluoromethyl, 3,5-dichloro, and 3-bromo variants were either equipotent with or more potent than phenytoin in anticonvulsant activity screens, suggesting their utility in designing new therapeutic agents (Dl Mussoi et al., 1996).
Material Science Applications
- Studies on 4-bromo-N-(di-R-carbamothioyl)benzamide ligands and their metal complexes, particularly Ni(II) and Cu(II), showed potential applications in material science. The characterization and crystal structure analysis of these complexes provide insights into their stability and potential uses in catalysis and materials chemistry (G. Binzet et al., 2009).
Crystallography and Molecular Interactions
- Investigations into the intermolecular interactions and crystal packing of antipyrine-like derivatives, including halogenated benzamides, have contributed to a deeper understanding of molecular structures and their implications for drug design and materials engineering. The studies focused on hydrogen bonding, π-interactions, and the role of halogens in stabilizing molecular assemblies (A. Saeed et al., 2020).
Polymer Science
- The compound has also been referenced in the context of synthesizing polymers and copolymers with specific functionalities. Research into N-(monohalogenphenyl)maleimides and their copolymers with styrene and butadiene reveals potential applications in creating materials with desirable thermal stability and flammability properties (M. Bezděk et al., 1979).
Antitubercular Activity
- Ultrasound-assisted synthesis of benzamide derivatives demonstrated promising antitubercular activity against Mycobacterium tuberculosis, suggesting the potential of these compounds in developing new anti-tubercular therapies. The synthesized compounds showed significant IC50 values and non-cytotoxic nature against human cancer cell lines, indicating their safety and efficacy (Urja D. Nimbalkar et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClF3NO2/c22-14-8-9-18(16(11-14)19(28)15-6-1-2-7-17(15)23)27-20(29)12-4-3-5-13(10-12)21(24,25)26/h1-11H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBBHJGLEUBFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2708656.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2708663.png)
![(2S,3R)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2708664.png)
![3,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2708666.png)


![2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B2708669.png)
